![molecular formula C15H20N2O3 B14017944 Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14017944.png)
Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule, altering its chemical and biological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE can be compared with other benzodiazepine derivatives, such as:
DIAZEPAM: Known for its anxiolytic and sedative properties.
LORAZEPAM: Used for its strong anxiolytic and anticonvulsant effects.
CLONAZEPAM: Noted for its anticonvulsant and muscle relaxant properties.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 1-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-13(18)16(4)11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3 |
InChI Key |
PTRYLWKLNLPKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)N(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


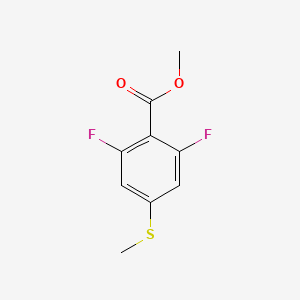

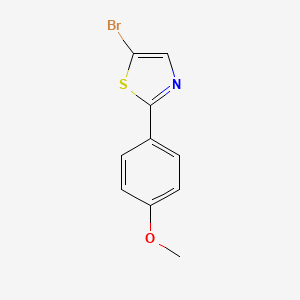
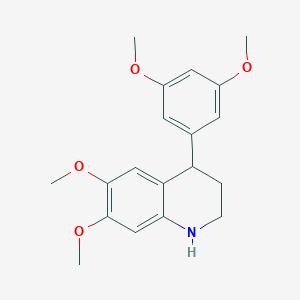
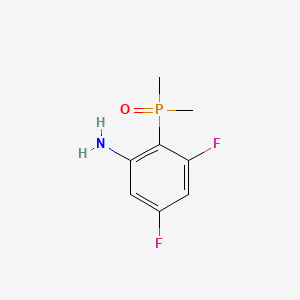
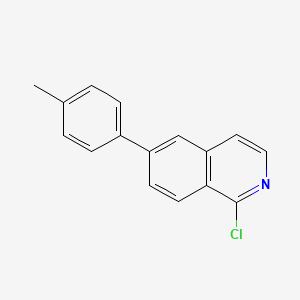
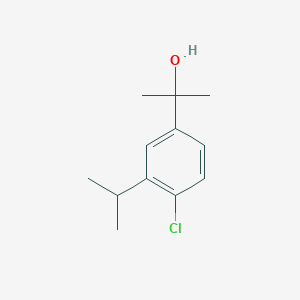
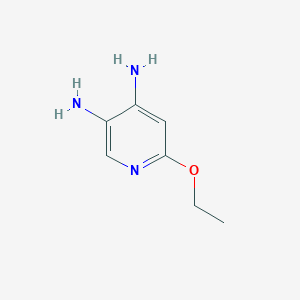
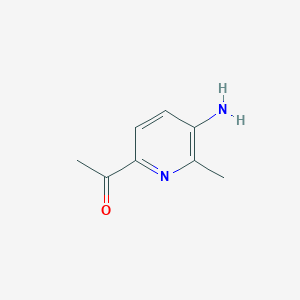
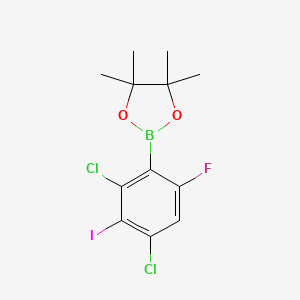
![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)
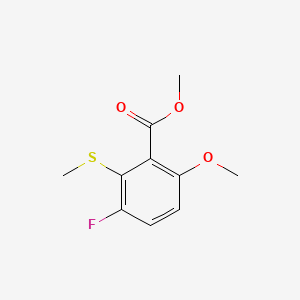

![(1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14017947.png)
